Boc-Ser(trt)-OH

CAS No.: 252897-67-9

Cat. No.: VC3797095

Molecular Formula: C27H29NO5

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252897-67-9 |

|---|---|

| Molecular Formula | C27H29NO5 |

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid |

| Standard InChI | InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 |

| Standard InChI Key | PYLMUAAMLWWXJX-QHCPKHFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Introduction

Structural and Chemical Characteristics of Boc-Ser(Trt)-OH

Molecular Architecture

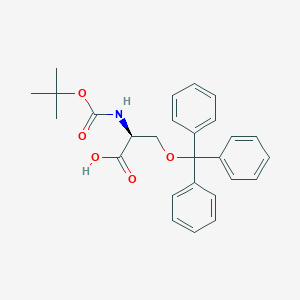

Boc-Ser(Trt)-OH (CAS 252897-67-9) possesses the systematic name O-(triphenylmethyl)-N-(tert-butoxycarbonyl)-L-serine. Its molecular formula is C<sub>27</sub>H<sub>29</sub>NO<sub>5</sub>, with a molecular weight of 471.53 g/mol . The Boc group protects the α-amino group, while the Trt group masks the serine side chain hydroxyl, creating a sterically hindered environment that enhances stability during coupling reactions .

The crystal structure exhibits a density of 1.3±0.1 g/cm<sup>3</sup>, with a boiling point exceeding 1000°C under standard atmospheric conditions . Spectroscopic analyses reveal characteristic IR absorptions at 1740 cm<sup>-1</sup> (carbonyl stretch) and 3400 cm<sup>-1</sup> (hydroxyl vibration), while <sup>1</sup>H NMR shows distinct resonances for the trityl protons (δ 7.2–7.4 ppm) and Boc methyl groups (δ 1.4 ppm) .

Protective Group Dynamics

The Boc group demonstrates orthogonal compatibility with Fmoc-based strategies, enabling sequential deprotection using trifluoroacetic acid (TFA) without affecting the acid-labile Trt group . Trityl protection offers exceptional stability toward nucleophiles and bases, though it requires mild acidic conditions (1% TFA in dichloromethane) for removal . This dual protection scheme proves particularly advantageous in synthesizing serine-rich sequences prone to β-elimination or aspartimide formation .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The preparation involves three key stages:

-

Serine Functionalization: L-serine undergoes Boc protection via reaction with di-tert-butyl dicarbonate in aqueous sodium hydroxide .

-

Hydroxyl Group Protection: The free hydroxyl is tritylated using trityl chloride in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) catalysis .

-

Purification: Crude product is isolated through ethyl acetate extraction and recrystallized from hexane/ethyl acetate mixtures, achieving >97% purity by HPLC .

Industrial processes optimize these steps for batch production, with typical yields of 75–85% at the multikilogram scale . Recent patents describe continuous flow variants that enhance throughput by 40% compared to batch methods .

Quality Control Parameters

Manufacturers adhere to strict specifications:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥97.0% (HPLC) | Reverse-phase HPLC |

| Specific Rotation | -4.0° to -6.0° (c=1, AcOH) | Polarimetry |

| Residual Solvents | <500 ppm (DMF) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

These standards ensure batch-to-batch consistency for critical pharmaceutical applications .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Trt)-OH serves as a cornerstone in Fmoc/t-Bu strategies for constructing challenging sequences:

-

Prevents β-Sheet Aggregation: The bulky Trt group disrupts intermolecular hydrogen bonding, improving solubility during chain elongation .

-

Enables Orthogonal Deprotection: Sequential removal of Boc (TFA) and Trt (1% TFA/DCM) allows precise side-chain manipulation in multi-serine domains .

A 2025 study demonstrated its utility in synthesizing liraglutide analogs, where seven Boc-Ser(Trt)-OH residues were incorporated without racemization . The Trt group’s stability under basic conditions proved essential for maintaining integrity during Fmoc deprotection cycles .

Solution-Phase Fragment Condensation

In fragment coupling approaches, the compound facilitates:

-

Segment Assembly: Protected serine residues enable chemoselective ligation via native chemical ligation (NCL) .

-

Glycopeptide Synthesis: The Trt group’s acid stability permits selective glycosylation before final deprotection .

Notably, Boc-Ser(Trt)-OH was pivotal in synthesizing HIV-1 V3 loop glycopeptides for vaccine development, where its protecting groups survived prolonged glycosyltransferase treatments .

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMF | 150 | 25 |

| DCM | 85 | 25 |

| THF | 40 | 25 |

| Water | <0.1 | 25 |

The low aqueous solubility necessitates polar aprotic solvents for handling, with DMF being preferred for SPPS applications .

Industrial Market Landscape

Production Capacity and Demand

Global production reached 8.2 metric tons in 2024, dominated by manufacturers in China (54%), India (22%), and Europe (18%) . Projections estimate a 6.8% CAGR through 2030, driven by:

-

Peptide Drug Pipeline: 132 serine-containing therapeutics in Phase II/III trials as of 2025 .

-

Diagnostic Reagents: Increased use in ELISA kits for autoimmune disease detection .

Cost Analysis

Pricing trends reflect supply chain dynamics:

| Year | Price ($/kg) | Key Market Driver |

|---|---|---|

| 2020 | 12,500 | COVID-19 supply chain disruptions |

| 2022 | 10,800 | Chinese production expansion |

| 2024 | 9,200 | Improved catalytic efficiencies |

| 2026* | 8,100 | Flow chemistry adoption |

Future Perspectives and Research Directions

Green Chemistry Initiatives

Recent advances focus on sustainable production:

-

Biocatalytic Protection: Engineered lipases for regioselective tritylation (65% yield, 98% ee) .

-

Solvent Recycling: Closed-loop DMF recovery systems reducing waste by 70% .

Novel Applications

Emerging uses include:

-

Peptide-Polymer Conjugates: Trityl groups enable controlled radical polymerization initiator attachment .

-

Imaging Probes: <sup>18</sup>F-labeled derivatives for PET tracer development .

The compound’s versatility ensures its continued prominence as peptide therapeutics advance into gene therapy and targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume